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Side reactions in the synthesis of N-
methylpiperidine-4-carboxamide
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Compound of Interest

Compound Name: N-methylpiperidine-4-carboxamide

Cat. No.: B155130

<-Original-thought> The user wants a technical support center for the synthesis of N-
methylpiperidine-4-carboxamide. This should be in a Q&A format, targeting researchers and
drug development professionals. | need to act as a Senior Application Scientist, providing in-
depth, accurate, and practical advice.

Part 1: CORE DIRECTIVE (Autonomy)

« | have full control over the structure. | will create a logical flow:

o

Introduction: Briefly introduce the importance of N-methylpiperidine-4-carboxamide and
the scope of the guide.

o Synthetic Routes Overview: Briefly describe the common ways to make this molecule.
This provides context for the problems.

o Troubleshooting Guide (Q&A): This will be the core of the content. I'll structure it by
common problems observed during the synthesis (e.g., low yield, difficult purification,
unexpected byproducts).

o Frequently Asked Questions (FAQSs): This section will cover broader, conceptual questions
(e.g., "Which coupling reagent is best?", "How do | monitor the reaction?").

o Experimental Protocols: Provide a detailed, step-by-step protocol for a reliable synthesis
method.
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o References: A complete list of all cited sources.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

o Expertise & Experience: | need to explain the "why" behind the troubleshooting steps. For
example, why does a specific side reaction occur, and how does the suggested solution
prevent it? | will draw on chemical principles like nucleophilicity, electrophilicity, steric
hindrance, and reaction kinetics.

o Trustworthiness: Protocols should be self-validating. This means including details on reaction
monitoring (TLC, LC-MS), characterization of products and byproducts (NMR, MS), and
purification strategies.

o Authoritative Grounding & Comprehensive References: | must find and cite reliable sources
(peer-reviewed journals, reputable chemical synthesis websites) for synthetic methods,
mechanistic explanations, and safety data. | will use the search results to find these. | need
to ensure the URLs are valid.

Part 3: VISUALIZATION & FORMATTING

o Data Presentation: | will create tables to summarize things like:
o Comparison of coupling reagents.
o TLC data for starting materials, product, and potential byproducts.
o Solvent systems for chromatography.

o Experimental Protocols: These will be clear, step-by-step instructions.

e Mandatory Visualization (Graphviz): | need to create diagrams using DOT language. Good

candidates for diagrams are:
o A workflow diagram for the overall synthesis and troubleshooting process.
o Areaction mechanism diagram showing the desired amide formation.

o Adiagram illustrating a key side reaction (e.g., over-alkylation, cyclization).
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o | must adhere to the specified formatting rules (width, color contrast).
Information Gathering Plan (based on initial search results):
The search results provide a good starting point.
e Synthetic Routes:

o Amide coupling from a carboxylic acid precursor (piperidine-4-carboxylic acid derivatives)
is a primary method[1]. This involves coupling reagents like TBTU/DIPEA][2], CDI[3],
DCCJ4], HATU, etc.[5].

o Alkylation of a precursor amide (isonipecotamide or 4-piperidinecarboxamide)[2]. This
would involve reacting isonipecotamide with a methylating agent.

o Starting from N-methylpiperidine-4-carboxylic acid (or its ester) and converting it to the
amide[6]. This is a very direct route.

o Potential Side Reactions:

o Amide Coupling Issues: Epimerization (if chiral centers are present, not the case here but
good to mention for context), formation of guanidinium by-products from uronium/aminium
reagents (like HATU/HBTU) if the order of addition is wrong, hydrolysis of the activated
ester, and formation of anhydride from the carboxylic acid[5].

o Alkylation Issues: Over-alkylation (quaternary ammonium salt formation) is a major
concern when methylating a secondary amine. Reductive amination can sometimes lead
to cyclization side products[7].

o General Piperidine Chemistry: Piperidines are basic and can act as nucleophiles. The
nitrogen can be reactive[8]. N-methylpiperidine itself is a stable compound but can react
with acids and oxidizing agents[9].

e Troubleshooting & Purification:

o Chromatographic purification is mentioned frequently[2][10]. The basic nature of the
piperidine nitrogen might require specific conditions (e.g., adding a small amount of base
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like triethylamine to the eluent to prevent streaking on silica gel).

o Workup procedures often involve acid-base extractions to separate the basic product from
neutral or acidic impurities.

o Monitoring reactions by TLC or LC-MS is standard[5].
Structuring the Content:
« Title: Technical Support Center: Synthesis of N-methylpiperidine-4-carboxamide.
« Introduction: Briefly state the molecule's relevance and the guide's purpose.
e Common Synthetic Pathways:
o Route A: Amidation of N-methylpiperidine-4-carboxylic acid.
o Route B: N-methylation of piperidine-4-carboxamide (Isonipecotamide).
o | will create a Graphviz diagram illustrating these two main routes.
e Troubleshooting Guide (Q&A Format):
o Problem 1: Low or No Product Formation in Amide Coupling (Route A).

» Q: My LC-MS shows unreacted starting materials (N-methylpiperidine-4-carboxylic acid
and the amine) after the coupling reaction. What went wrong?

= A: Probable causes: Ineffective coupling reagent, incorrect stoichiometry, poor solvent
choice, deactivation of the coupling reagent by moisture. Solutions: Check reagent
quality, use fresh anhydrous solvents, consider a different coupling reagent (provide a
comparison table), check pH.

o Problem 2: Formation of an Unexpected Byproduct with a mass of [R-COOH + R-COOH -
H20].

» Q: | see a significant byproduct that | suspect is the anhydride of my carboxylic acid.
Why does this happen and how can | prevent it?
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» A: Cause: Common with carbodiimides (like EDC) or when using SOCI2 without careful
control[5]. It competes with amine addition. Solution: Use an additive like HOBt or
Oxyma to trap the activated acid as an active ester, ensure the amine is present to
react, or switch to a phosphonium/uronium reagent.

o Problem 3: Low Yield and Complex Mixture during N-methylation (Route B).

= Q: I'm trying to methylate isonipecotamide, but I'm getting a low yield of the desired
product and several other spots on my TLC. What are the likely side reactions?

» A: Probable causes: Over-alkylation leading to a quaternary ammonium salt, reaction at
the amide nitrogen (less likely but possible), or degradation. Solutions: Use a milder
methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction),
carefully control stoichiometry of reagents like methyl iodide, use a protective group
strategy if necessary. I'll create a Graphviz diagram for the over-alkylation side reaction.

o Problem 4: Difficult Purification and Product Tailing on Silica Gel Chromatography.

= Q: My product, N-methylpiperidine-4-carboxamide, streaks badly on my silica gel
column, leading to poor separation and low recovery. How can | fix this?

» A: Cause: The basic tertiary amine of the piperidine ring interacts strongly with the
acidic silica gel. Solution: Add a small percentage (0.5-1%) of a volatile base like
triethylamine (Et3N) or ammonia in methanol to the eluent system to neutralize the
acidic sites on the silica.

o Frequently Asked Questions (FAQS):

[e]

Q: Which is the best synthetic route to choose?

o

Q: What are the best coupling reagents for forming the amide bond with N-
methylpiperidine-4-carboxylic acid?

o

Q: How can | effectively monitor the progress of my reaction?

[¢]

Q: What are the key safety considerations when working with reagents like thionyl chloride
or strong bases?[9][11]
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o Detailed Experimental Protocol:

o | will provide a step-by-step protocol for Route A: Amidation of N-methylpiperidine-4-
carboxylic acid using HATU. This is a modern, generally reliable method. I'll include
reagent quantities, reaction setup, workup, and purification.

o Data Tables & Visualizations:

o

Table 1: Comparison of Common Amide Coupling Reagents.

[¢]

Table 2: Typical TLC/LC-MS Data.

[¢]

Diagram 1 (DOT): Overview of Synthetic Routes.

[e]

Diagram 2 (DOT): Troubleshooting Workflow for Low Yield.

o

Diagram 3 (DOT): Side Reaction: Over-methylation.
o References: Compile all cited sources with proper formatting.

This plan covers all the user's requirements, including the autonomous structure, scientific
rigor, specific formatting, and visualization elements. | will now proceed with generating the
content based on this plan and the provided search results.## Technical Support Center:
Synthesis of N-methylpiperidine-4-carboxamide

Welcome to the technical support guide for the synthesis of N-methylpiperidine-4-
carboxamide. This resource is designed for researchers, medicinal chemists, and process
development professionals who are actively working with this important synthetic intermediate.
N-methylpiperidine-4-carboxamide serves as a crucial building block in the development of
various pharmaceutical agents. This guide provides in-depth troubleshooting advice and
answers to frequently asked questions, grounded in established chemical principles and
practical laboratory experience.

Common Synthetic Pathways

The synthesis of N-methylpiperidine-4-carboxamide is typically approached via two primary
strategies, each with its own set of advantages and potential challenges. Understanding these
routes is key to diagnosing and resolving experimental issues.
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e Route A: Direct Amidation. This pathway involves the coupling of N-methylpiperidine-4-
carboxylic acid with an ammonia source or a primary amine followed by deprotection. Itis a
convergent approach that builds the final amide bond directly.

» Route B: N-Methylation. This route starts with the commercially available piperidine-4-
carboxamide (isonipecotamide) and introduces the N-methyl group in a subsequent step,
typically via reductive amination or direct alkylation.

Diagram 1: Primary Synthetic Routes

/Route A: Direct Amidation\ 4 Route B: N-Methylation )
N-Methylpiperidine- Piperidine-4-carboxamide
4-carboxylic Acid (Isonipecotamide)

Alkylation [ Reductive Amination

Amide Bond Formation

+ Amine Source
+ Coupling Reagent

N-Methylpiperidine-
4-carboxamide
J

Click to download full resolution via product page

+ Methylating Agent

\_

Caption: Diagram 1: Primary Synthetic Routes

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-

answer format.

Issue 1: Low or No Product Formation in Amide
Coupling (Route A)
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Question: My LC-MS analysis shows only unreacted N-methylpiperidine-4-carboxylic acid and
my amine source after a standard coupling reaction with EDC/HOBt. What are the likely causes
and solutions?

Answer: This is a common issue that typically points to a problem with the activation of the
carboxylic acid or the subsequent nucleophilic attack.

Probable Causes & Solutions:

« Inactive Coupling Reagents: Carbodiimides like EDC (EDCI) are sensitive to moisture and
can hydrolyze over time. Similarly, additives like HOBt can degrade.

o Solution: Always use fresh, high-purity coupling reagents from a reliable source. Store
them in a desiccator. Consider opening a new bottle if in doubt.

» Formation of N-Acylurea Byproduct: With carbodiimides, the highly reactive O-acylisourea
intermediate can rearrange to a stable N-acylurea byproduct before the amine has a chance
to react. This is a common failure mode.

o Solution: The order of addition is critical. Pre-activate the carboxylic acid with EDC and an
additive like HOBt or Oxyma for 15-30 minutes to form the active ester before adding the
amine. This minimizes the lifetime of the O-acylisourea intermediate.

 Incorrect pH/Base: Amide coupling reactions require a non-nucleophilic base, such as DIPEA
or N-methylmorpholine, to neutralize the acid formed and to ensure the amine nucleophile is
in its free base form. Too little base can stall the reaction, while some coupling reagents can
be hydrolyzed by excess base.

o Solution: Use 1.5-2.0 equivalents of a hindered base like DIPEA. Ensure your amine
starting material (if used as a salt) is fully neutralized.

e Solvent Issues: The reaction solvent must be anhydrous. Trace amounts of water can
hydrolyze the activated intermediate back to the carboxylic acid.

o Solution: Use a dry, polar aprotic solvent such as DMF or DCM from a sealed bottle or one
that has been dried over molecular sieves.
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Diagram 2: Troubleshooting Low Yield in Amide Coupling

Low Yield / No Reaction

Are coupling reagents
(EDC, HATU) fresh?

Use new, high-purity

Yes -
coupling reagents.

Is the solvent
anhydrous?

Use fresh, anhydrous

Yes solvent (e.g., dry DMF).

Is the correct amount
of non-nucleophilic
base present?

Adjust base (DIPEA)

Yes to 1.5-2.0 eq.

Was the acid
pre-activated before
adding the amine?

Pre-activate acid for
15-30 min before
adding amine.

es

Reaction Successful

Click to download full resolution via product page

Caption: Diagram 2: Troubleshooting Low Yield in Amide Coupling
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Issue 2: Over-alkylation and Quaternary Salt Formation
(Route B)

Question: When methylating isonipecotamide with methyl iodide, | get a significant amount of a
water-soluble byproduct and my desired product yield is low. What is happening?

Answer: This is a classic case of over-alkylation. The product, N-methylpiperidine-4-
carboxamide, contains a nucleophilic tertiary amine which can react with a second molecule of
methyl iodide to form a quaternary ammonium salt. This salt is often highly polar and water-
soluble, making it difficult to extract and purify with the main product.

Side Reaction Mechanism: The desired product is a stronger nucleophile than the starting
secondary amine, making it susceptible to further reaction.

Diagram 3: Side Reaction - Over-methylation

Piperidine-4-carboxamide
(Secondary Amine)

+ CH3|
(Desired Reaction)

N-Methylpiperidine-4-carboxamide
(Tertiary Amine)

I + CH3I
:(Side Reaction)

\/

Quaternary Ammonium Salt
(Water-Soluble Byproduct)

Click to download full resolution via product page
Caption: Diagram 3: Side Reaction - Over-methylation
Solutions:

» Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of methyl iodide and
monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting
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material is consumed.

o Use a Weaker Alkylating Agent: Reagents like dimethyl sulfate are potent alkylating agents
and should be used with caution.

» Switch to Reductive Amination: A more controlled method is the Eschweiler-Clarke reaction,
which uses formaldehyde as the methyl source and formic acid as the reductant. This
reaction is highly selective for mono-methylation and inherently avoids over-alkylation
because it does not generate a highly reactive alkyl halide.

Issue 3: Product Streaking During Silica Gel
Chromatography

Question: My N-methylpiperidine-4-carboxamide product tails severely on my silica gel
column, resulting in broad peaks and poor separation. How can | improve my purification?

Answer: The basic tertiary amine in your product interacts strongly with the acidic silanol (Si-
OH) groups on the surface of the silica gel. This strong acid-base interaction causes the
compound to "stick" to the stationary phase, leading to tailing.

Solutions:

o Basic Eluent Modifier: Add a small amount of a volatile base to your mobile phase to
neutralize the acidic sites on the silica.

o Recommended: Add 0.5-1% triethylamine (EtsN) to your eluent system (e.g.,
Dichloromethane/Methanol/Triethylamine 90:9:1).

o Alternative: A 2M solution of ammonia in methanol can be used as the polar component of
the mobile phase (e.g., 5-10% of 2M NHs/MeOH in DCM).

» Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary
phase like alumina (basic or neutral grade) or a C18 reversed-phase column for purification.

Frequently Asked Questions (FAQS)
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Q1: Which synthetic route is generally preferred, A or B? Al: The choice depends on the

availability and cost of starting materials. N-methylpiperidine-4-carboxylic acid (for Route A) can

be more expensive than piperidine-4-carboxamide (for Route B). However, Route A (direct

amidation) is often more reliable and avoids the potential for over-alkylation seen in Route B.

For small-scale research, Route A with a modern coupling reagent like HATU or T3P is often

the most efficient.

Q2: What is the best coupling reagent for Route A? A2: There is no single "best" reagent, as

the optimal choice depends on scale, cost, and the specific amine being used. However, for

general laboratory synthesis, uronium/aminium-based reagents are highly effective.

Coupling Reagent

Pros

Cons

Key Considerations

Inexpensive, water-

Can form N-acylurea
byproduct, HOBt has

Pre-activation is

EDC/HOBt soluble urea ] ) ]
explosive properties crucial.
byproduct.
when dry.
. More expensive, can .
Very fast, high o Add the amine after
T form guanidinium o
HATU/HBTU yielding, low ] pre-activating the
o byproduct with the )
epimerization. _ acid.
amine.
T3P® High yielding, ) Excellent for
) Requires a base (e.g., )
(Propylphosphonic byproducts are water- o preventing
) pyridine or DIPEA). o
Anhydride) soluble. epimerization.
Generates corrosive _ _
] Converts acid to acid
) ) HCI, can cause side o )
SOCIz / Oxalyl Inexpensive, highly ) ) chloride first; requires
) ) reactions with )
Chloride reactive. careful handling and a

sensitive functional

groups.[5]

base quench.

Q3: How should | monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the

most common method. Use a mobile phase that gives good separation between your starting

material and product (e.g., 10% Methanol in Dichloromethane). Stain with potassium

permanganate (KMnQa), as the piperidine ring may not be UV active. For more precise
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monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it allows you to
track the masses of reactants, intermediates, and products.

Q4: What are the primary safety concerns? A4:

o Coupling Reagents: Many coupling reagents are irritants or sensitizers. Always handle them
in a fume hood with appropriate personal protective equipment (PPE). HOBt and its
derivatives can be explosive when completely dry.

» Solvents: Anhydrous solvents like DMF and DCM have specific health hazards. Consult the
Safety Data Sheet (SDS) for each.

» Alkylating Agents: Methyl iodide and dimethyl sulfate (for Route B) are toxic and
carcinogenic. They must be handled with extreme care in a well-ventilated fume hood.

N-Methylpiperidine: This compound is flammable and can cause skin and eye irritation.[9]

Detailed Experimental Protocol: Route A via HATU
Coupling

This protocol describes the synthesis of N-methylpiperidine-4-carboxamide from N-
methylpiperidine-4-carboxylic acid and ammonium chloride using HATU.

Materials:

N-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

Ammonium chloride (NH4Cl) (1.1 eq)

HATU (1.1 eq)

N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:
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e Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon),
add N-methylpiperidine-4-carboxylic acid hydrochloride and anhydrous DMF (approx. 0.2 M
concentration).

» Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise and stir for 10
minutes.

e Activation: Add HATU and ammonium chloride to the flask.

e Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

o Workup:
o Once the reaction is complete, dilute the mixture with ethyl acetate.

o Wash the organic layer sequentially with saturated aqueous sodium bicarbonate
(NaHCO:s) solution (2x) and brine (1x).

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate
under reduced pressure.

 Purification:
o Purify the crude residue by column chromatography on silica gel.

o Use a gradient eluent system, for example, starting with 100% Dichloromethane and
gradually increasing the polarity with a solution of 10% (2M NHs in Methanol) / 90%
Dichloromethane.

o Combine the fractions containing the pure product and concentrate under reduced
pressure to yield N-methylpiperidine-4-carboxamide as a solid or oil.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and HRMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with
Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. masterorganicchemistry.com [masterorganicchemistry.com]
. reddit.com [reddit.com]

. prepchem.com [prepchem.com]

. mdpi.com [mdpi.com]

°
o ~ (o)) 1 H w

. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.benchchem.com/product/b155130?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/28/An_In_Depth_Technical_Guide_to_the_Synthesis_of_4_Piperidinecarboxamide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434007/
https://www.researchgate.net/publication/256994898_Synthesis_Characterization_and_Antimicrobial_Activity_of_Methyl_1--2-amine-alkylcarbonyl_piperidine-4-carboxylate
https://www.masterorganicchemistry.com/2018/02/28/amides-properties-synthesis-and-nomenclature/
https://www.reddit.com/r/Chempros/comments/qcbu2h/tips_and_tricks_for_difficult_amide_bond_formation/
https://prepchem.com/methyl-1-methylpiperidine-4-carboxylate/
https://www.mdpi.com/1420-3049/23/5/1216
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

9. jubilantingrevia.com [jubilantingrevia.com]

¢ 10. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester _Chemicalbook
[chemicalbook.com]

e 11. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [Side reactions in the synthesis of N-methylpiperidine-4-
carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155130#side-reactions-in-the-synthesis-of-n-
methylpiperidine-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.jubilantingrevia.com/uploads/files/254msds_0519GjGhs04Div.3sdsN-Methylpiperidine.pdf
https://www.chemicalbook.com/article/synthesis-of-n-boc-piperidine-4-carboxylic-acid-methyl-ester.htm
https://www.chemicalbook.com/article/synthesis-of-n-boc-piperidine-4-carboxylic-acid-methyl-ester.htm
https://www.fishersci.com/store/msds?partNumber=AAL02709AE&productDescription=4-METHYLPIPERIDINE+98%2B%25+100ML&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b155130#side-reactions-in-the-synthesis-of-n-methylpiperidine-4-carboxamide
https://www.benchchem.com/product/b155130#side-reactions-in-the-synthesis-of-n-methylpiperidine-4-carboxamide
https://www.benchchem.com/product/b155130#side-reactions-in-the-synthesis-of-n-methylpiperidine-4-carboxamide
https://www.benchchem.com/product/b155130#side-reactions-in-the-synthesis-of-n-methylpiperidine-4-carboxamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155130?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

